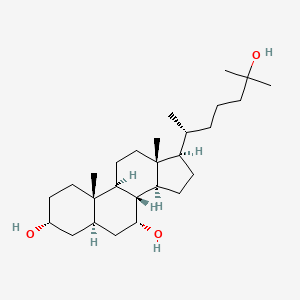

5alpha-Cholestane-3alpha,7alpha,25-triol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61088-54-8 |

|---|---|

Molecular Formula |

C27H48O3 |

Molecular Weight |

420.7 g/mol |

IUPAC Name |

(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C27H48O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h17-24,28-30H,6-16H2,1-5H3/t17-,18-,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1 |

InChI Key |

UROPIWALBBMYRP-CEIFOQQWSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Synonyms |

5alpha-cholestane-3alpha,7alpha,25-triol 5beta-cholestane-3beta,7alpha,25-triol C-3,7,25-T cholestane-3,7,25-triol cholestane-3,7,25-triol, (3alpha,5beta,7alpha)-isome |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 5alpha Cholestane 3alpha,7alpha,25 Triol

Precursor Substrates and Initial Hydroxylation Steps in Formation

The biosynthesis of 5alpha-Cholestane-3alpha,7alpha,25-triol originates from cholesterol. The initial and rate-limiting step in the classic bile acid synthesis pathway is the 7alpha-hydroxylation of cholesterol, a reaction catalyzed by cholesterol 7alpha-hydroxylase (CYP7A1). nih.gov This modification of the steroid nucleus is a critical event that commits cholesterol to the bile acid synthesis cascade.

Following the initial hydroxylation, the pathway to this compound necessitates further modifications, including the reduction of the double bond at the C5 position to yield a 5alpha-cholestane (B130426) backbone, and subsequent hydroxylations at the C3 and C25 positions. While the exact sequence of these events for the 5alpha-isomer is not definitively established, it is understood that the stereochemistry at the A/B ring junction is a crucial determinant for the subsequent enzymatic modifications.

Identification and Characterization of Key Cytochrome P450 Enzymes in C3, C7, and C25 Hydroxylations

The hydroxylation at positions C3, C7, and C25 of the cholestane (B1235564) skeleton is predominantly carried out by a cohort of cytochrome P450 (CYP) enzymes. These enzymes are monooxygenases that play a pivotal role in the metabolism of a wide array of endogenous and exogenous compounds.

Roles of Specific CYP Isoforms (e.g., CYP27A1, CYP7A1, CYP3A4)

Several CYP isoforms have been identified as key players in the hydroxylation of cholesterol and its derivatives.

CYP7A1 (Cholesterol 7alpha-hydroxylase): As mentioned, CYP7A1 is the primary enzyme responsible for the initial 7alpha-hydroxylation of cholesterol. nih.gov This enzyme is located in the endoplasmic reticulum of hepatocytes and its activity is tightly regulated, making it a key control point in bile acid synthesis. wikipedia.org

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme is a versatile catalyst in bile acid synthesis. While its primary role is the 27-hydroxylation of sterol intermediates in the acidic pathway of bile acid synthesis, it has also been shown to possess 25-hydroxylase activity towards vitamin D3. nih.govnih.gov Its broad substrate specificity suggests a potential role in the 25-hydroxylation of 5alpha-cholestane intermediates. nih.gov

CYP3A4: This highly abundant human liver microsomal enzyme is known for its broad substrate specificity, metabolizing a vast number of xenobiotics and endogenous compounds, including steroids. nih.govmdpi.com Notably, CYP3A4 has been identified as the major enzyme responsible for the 25-hydroxylation of 5beta-cholestane-3alpha,7alpha,12alpha-triol (B29088). nih.gov Given its catalytic promiscuity, it is plausible that CYP3A4 also contributes to the 25-hydroxylation of 5alpha-cholestane precursors.

The following table summarizes the key cytochrome P450 enzymes and their recognized roles in hydroxylation reactions relevant to cholestane metabolism.

| Enzyme | Primary Function in Bile Acid Synthesis | Known Hydroxylation Positions | Potential Role in this compound Formation |

| CYP7A1 | Rate-limiting step in the classic pathway | 7alpha-hydroxylation of cholesterol | Catalyzes the initial 7alpha-hydroxylation of the cholesterol precursor. nih.gov |

| CYP27A1 | Initiates the acidic pathway of bile acid synthesis | 27-hydroxylation of various sterols; 25-hydroxylation of vitamin D3 | Potentially involved in the 25-hydroxylation of a 5alpha-cholestane intermediate. nih.govnih.govnih.gov |

| CYP3A4 | Metabolism of a wide range of substrates | 25-hydroxylation of 5beta-cholestane-3alpha,7alpha,12alpha-triol | Likely contributes to the 25-hydroxylation step in the formation of the 5alpha-triol. nih.gov |

Stereospecificity and Isomeric Considerations in this compound Formation

The stereochemistry of the cholestane nucleus is of paramount importance in its metabolism. The distinction between 5alpha-cholestane and 5beta-cholestane isomers arises from the fusion of the A and B rings of the steroid nucleus. In the 5alpha-isomer, the A/B ring junction is in a trans configuration, resulting in a relatively planar molecule. In contrast, the 5beta-isomer has a cis A/B ring fusion, leading to a bent structure.

This structural difference has profound implications for enzyme-substrate interactions. The enzymes involved in bile acid synthesis exhibit a high degree of stereospecificity, and the orientation of the hydroxyl groups at C3 and C7 is dependent on the A/B ring configuration. The formation of the 3alpha and 7alpha hydroxyl groups in a 5alpha-cholestane backbone requires specific enzymes that can accommodate the planar structure of the substrate.

Subcellular Localization of Biosynthetic Enzyme Activities

The biosynthesis of bile acids, including intermediates like this compound, is a spatially organized process within the hepatocyte, involving multiple subcellular compartments.

Endoplasmic Reticulum: The initial 7alpha-hydroxylation of cholesterol by CYP7A1 occurs in the endoplasmic reticulum. wikipedia.org This compartment also houses other key enzymes in the pathway, including potentially CYP3A4 for the 25-hydroxylation.

Mitochondria: The side-chain hydroxylation at C27, a key step in the acidic pathway of bile acid synthesis, is catalyzed by the mitochondrial enzyme CYP27A1. nih.govnih.gov This highlights the essential crosstalk between the endoplasmic reticulum and mitochondria in the complete synthesis of bile acids.

Metabolic Fates and Biotransformation of 5alpha Cholestane 3alpha,7alpha,25 Triol

Downstream Conversion Pathways to Other Oxysterols and Bile Acid Intermediates

While direct studies on the downstream conversion of 5alpha-Cholestane-3alpha,7alpha,25-triol are not extensively detailed in the available literature, the metabolic pathways of its stereoisomer, 5beta-cholestane-3alpha,7alpha,12alpha-triol (B29088), provide significant insights. This related compound is a known intermediate in the biosynthesis of bile acids. nih.govhmdb.ca The metabolism of 5beta-cholestane-3alpha,7alpha,12alpha-triol involves hydroxylation at the C26 position, a reaction that can also lead to the formation of 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoic acid. nih.gov It is plausible that this compound undergoes analogous side-chain oxidation to yield corresponding acidic metabolites, which are precursors to bile acids.

The general pathway for bile acid synthesis from cholesterol involves a series of hydroxylations and the shortening of the side chain. Given that this compound already possesses hydroxyl groups at the 3-alpha, 7-alpha, and 25 positions, it is a likely candidate for further enzymatic modification toward bile acid synthesis.

Enzymatic Systems Catalyzing Further Metabolism (e.g., additional hydroxylations, side chain modifications)

The metabolism of cholestane (B1235564) derivatives is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comdoi.orgepa.gov These enzymes are responsible for catalyzing a wide range of oxidative reactions, including the hydroxylation of the steroid nucleus and the side chain.

For the closely related 5beta-cholestane-3alpha,7alpha,12alpha-triol, the mitochondrial enzyme cholestanetriol 26-monooxygenase (CYP27A1) is known to catalyze its 26-hydroxylation. nih.gov This enzyme is also capable of further oxidizing the 26-hydroxy group to a carboxylic acid, a key step in bile acid synthesis. nih.gov Another important enzyme in bile acid synthesis is 5beta-cholestane-3alpha,7alpha-diol (B1227792) 12alpha-hydroxylase (CYP8B1), which introduces a hydroxyl group at the 12-alpha position of the steroid nucleus. wikipedia.org While the direct action of these specific enzymes on this compound has not been explicitly documented, it is highly probable that isoforms of cytochrome P450 are responsible for its further metabolism, including potential additional hydroxylations or oxidation of the existing hydroxyl groups.

The conversion of a 3-keto group to a 3-alpha-hydroxyl group, a common step in steroid metabolism, is catalyzed by 3-alpha-hydroxysteroid dehydrogenase. nih.gov Since this compound already possesses a 3-alpha-hydroxyl group, this enzyme may be involved in its reversible oxidation to a 3-keto steroid.

Table 1: Key Enzymatic Systems in the Metabolism of Related Cholestane Derivatives

| Enzyme Family | Specific Enzyme (example) | Function | Substrate (example) |

| Cytochrome P450 | Cholestanetriol 26-monooxygenase (CYP27A1) nih.gov | Side-chain hydroxylation and oxidation | 5beta-cholestane-3alpha,7alpha,12alpha-triol nih.gov |

| Cytochrome P450 | 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase (CYP8B1) wikipedia.org | Nuclear hydroxylation | 5beta-cholestane-3alpha,7alpha-diol wikipedia.org |

| Dehydrogenases | 3-alpha-hydroxysteroid dehydrogenase nih.gov | Interconversion of hydroxyl and keto groups | 5alpha-cholestan-3-one nih.gov |

Conjugation Reactions (e.g., Glucuronidation, Sulfation) in Research Models

To enhance water solubility and facilitate excretion, this compound and its metabolites are expected to undergo phase II conjugation reactions. The primary conjugation reactions for steroids are glucuronidation and sulfation.

Studies on the related compound, 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol (B232054), have demonstrated that it can be regioselectively glucuronidated at the 3-O-position. nih.gov This suggests that this compound is also a likely substrate for UDP-glucuronosyltransferases (UGTs), which would attach a glucuronic acid moiety to one of its hydroxyl groups.

Furthermore, research on other 5-alpha-cholestane derivatives has shown the formation of sulfate (B86663) esters. For instance, sulfated derivatives of 5alpha-cholestane-3beta,6alpha-diol have been synthesized for biological testing. nih.gov Additionally, studies in rats have identified sulfated 5alpha-cholanoates in bile, indicating that sulfation is a relevant metabolic pathway for 5-alpha-steroids. nih.gov

Table 2: Potential Conjugation Reactions for this compound

| Conjugation Reaction | Enzyme Family | Potential Product |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound-glucuronide |

| Sulfation | Sulfotransferases (SULTs) | This compound-sulfate |

Excretion Pathways of this compound and its Metabolites in Experimental Systems

The conjugated metabolites of this compound, being more water-soluble, are readily excreted from the body. The primary routes of excretion for such compounds are through the bile into the feces and, to a lesser extent, via the urine.

The ChEBI database indicates that this compound has been found in the feces of mice, suggesting that biliary excretion is a significant pathway. ebi.ac.uk The presence of sulfated 5alpha-cholanoates in the bile of rats further supports the role of biliary excretion for metabolized 5-alpha-cholestane derivatives. nih.gov It is likely that both glucuronidated and sulfated conjugates of this compound and its downstream metabolites are transported into the bile by specific transporters on the canalicular membrane of hepatocytes.

Biological Roles and Molecular Mechanisms of 5alpha Cholestane 3alpha,7alpha,25 Triol

5alpha-Cholestane-3alpha,7alpha,25-triol as a Ligand for Nuclear Receptors

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. In response, these receptors work with other proteins to regulate the expression of specific genes, thereby controlling a wide array of physiological processes. This compound has been identified as a modulator of several key nuclear receptors involved in metabolic regulation.

Interaction with Liver X Receptors (LXRs) and Modulation of Target Gene Expression

Liver X Receptors (LXRs), comprising LXRα and LXRβ, are critical regulators of cholesterol, fatty acid, and glucose homeostasis. They are activated by specific oxidized forms of cholesterol, known as oxysterols. While direct studies on the interaction between this compound and LXRs are limited, the behavior of structurally similar oxysterols provides valuable insights. For instance, other oxysterols have been shown to function as LXR agonists. This suggests a potential for this compound to also modulate LXR activity.

Activation of LXRs initiates a cascade of events aimed at reducing cellular cholesterol levels. LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This binding leads to the increased expression of genes involved in cholesterol efflux, transport, and conversion to bile acids. Key LXR target genes include ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are crucial for reverse cholesterol transport, and cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

Influence on Farnesoid X Receptor (FXR) Signaling Pathways

The Farnesoid X Receptor (FXR) is another nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose metabolism. Unlike LXRs, which are activated by oxysterols, FXR is primarily activated by bile acids. Research has demonstrated that the stereochemistry of the A/B ring fusion in bile alcohols is a critical determinant of their FXR activity.

Studies have shown that while 5beta-(A/B cis) bile alcohols are potent FXR agonists, their 5alpha-(A/B trans) counterparts, which include this compound, act as antagonists of FXR transactivation and target gene expression. nih.gov Both the 5-alpha and 5-beta isomers can bind to the FXR, but their differing structures affect their ability to recruit the coactivators necessary for initiating gene transcription. nih.gov This antagonistic action on FXR by this compound can have significant implications for the regulation of bile acid synthesis and lipid homeostasis, as FXR activation normally inhibits the expression of CYP7A1, thereby reducing bile acid production in a negative feedback loop.

Regulation of Sterol Regulatory Element-Binding Protein (SREBP) Pathway

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central mechanism for controlling the synthesis of cholesterol and fatty acids. SREBPs are transcription factors that, when activated, move from the endoplasmic reticulum to the nucleus and stimulate the expression of a suite of genes involved in lipid biosynthesis. The activity of the SREBP pathway is tightly regulated by cellular sterol levels; high sterol levels inhibit SREBP processing and activation, thus reducing lipid synthesis.

Direct evidence detailing the specific effects of this compound on the SREBP pathway is not yet available. However, as a cholesterol metabolite, it is expected to contribute to the intracellular sterol pool that regulates SREBP activity. Furthermore, its antagonistic effect on FXR provides an indirect mechanism of influence. By inhibiting FXR, this compound may modulate the expression of genes that are also influenced by the SREBP pathway, creating a complex interplay between these two major regulatory networks of lipid metabolism.

Other Identified Receptor-Mediated Effects

Current scientific literature has primarily focused on the interactions of this compound with LXRs and FXR. As of now, other specific receptor-mediated effects for this particular cholestanoid have not been extensively characterized or reported. Future research may uncover additional nuclear or cell surface receptor interactions that contribute to its biological functions.

Regulation of Cellular Cholesterol Homeostasis

Cellular cholesterol homeostasis is a dynamic process that balances cholesterol influx, synthesis, and efflux to maintain membrane integrity and support cellular functions without allowing for toxic accumulation. This compound, as a product of cholesterol metabolism, is intrinsically involved in these regulatory processes.

Impact on Cholesterol Synthesis and Transport Mechanisms at a Cellular Level

The influence of this compound on cholesterol synthesis is likely mediated through its contribution to the regulatory sterol pool that governs the SREBP pathway. An increase in the intracellular concentration of oxysterols, including potentially this compound, would be expected to suppress the activity of SREBP-2, the primary SREBP isoform that activates genes for cholesterol biosynthesis, such as HMG-CoA reductase.

Regarding cholesterol transport, emerging evidence suggests a role for related 25-hydroxylated oxysterols. For example, 25-hydroxycholesterol (B127956) has been identified as a physiologic substrate for the ATP-binding cassette transporter G1 (ABCG1). ABCG1 is a key protein in promoting the efflux of cholesterol from cells to high-density lipoprotein (HDL) particles. This raises the possibility that this compound may also be transported by ABCG1 or other cholesterol efflux transporters, thereby contributing to the reverse cholesterol transport pathway.

Role in Cholesterol Efflux and Influx Processes

Detailed scientific literature specifically elucidating the direct role of this compound in cholesterol efflux and influx processes is limited. While various oxysterols are known to influence the expression and activity of ATP-binding cassette (ABC) transporters, which are crucial for cellular cholesterol removal, the specific interactions and regulatory effects of this compound on these transport proteins have not been extensively characterized.

Mechanistic Contributions to Bile Acid Synthesis Pathway Regulation

This compound has been identified as a potential intermediate in an alternative pathway of bile acid synthesis. nih.govnih.govresearchgate.net Research has focused on its chemical synthesis to enable further investigation into its metabolic fate. nih.gov The preparation of this compound was prompted by interest in understanding the structural requirements for the 12-alpha-hydroxylation step in bile acid synthesis.

The established pathways for bile acid synthesis from cholesterol are complex and regulated by a series of enzymatic reactions. While the primary pathways are well-documented, the existence of alternative or minor pathways, potentially involving 25-hydroxylated intermediates like this compound, is an area of active study. nih.govnih.govresearchgate.net The precise enzymatic steps and regulatory mechanisms involving this specific triol are part of a hypothetical 25-hydroxylation pathway for cholic acid biosynthesis that is not yet fully elucidated. nih.govresearchgate.net

Involvement in Intracellular Signaling Cascades (e.g., Endoplasmic Reticulum Stress Response)

The direct involvement of this compound in specific intracellular signaling cascades, such as the endoplasmic reticulum (ER) stress response, has not been detailed in the current scientific literature. The endoplasmic reticulum is a critical site for protein and lipid synthesis, and its function can be perturbed by various stimuli, leading to a state of stress and the activation of the unfolded protein response (UPR). nih.gov While certain oxysterols have been shown to induce ER stress, specific studies on this compound in this context are lacking. mdpi.com

Immunomodulatory Properties at the Cellular and Molecular Level

Currently, there is a lack of specific research findings detailing the immunomodulatory properties of this compound at the cellular and molecular level. The broader class of oxysterols is known to have diverse effects on the immune system, influencing the function of various immune cells. However, attributing these properties to this compound requires direct experimental evidence, which is not presently available.

Compound Information

| Compound Name | Synonyms | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|

| This compound | (3alpha,5alpha,7alpha)-Cholestane-3,7,25-triol | C27H48O3 | 420.67 g/mol | 61088-54-8 |

| Cholesterol | (3beta)-Cholest-5-en-3-ol | C27H46O | 386.65 g/mol | 57-88-5 |

| Cholic acid | (3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxycholan-24-oic acid | C24H40O5 | 408.57 g/mol | 81-25-4 |

| 5beta-Cholestane-3alpha,7alpha,12alpha-triol (B29088) | Trihydroxycoprostane | C27H48O3 | 420.67 g/mol | 547-96-6 |

Analytical Methodologies for Research on 5alpha Cholestane 3alpha,7alpha,25 Triol

Sample Preparation and Extraction Techniques from Biological Matrices (e.g., cell cultures, animal tissues, research biofluids)

The initial and most critical step in the analysis of 5alpha-Cholestane-3alpha,7alpha,25-triol from biological sources is the effective extraction of the analyte while minimizing contamination and degradation. Since sterols and their metabolites can exist in both free and esterified forms (conjugated to fatty acids), a hydrolysis step is often essential for total quantification.

Alkaline Hydrolysis (Saponification): To analyze the total amount of the sterol (both free and esterified), samples are typically subjected to alkaline hydrolysis. nih.govnih.gov This process involves incubating the sample with a strong base, such as potassium hydroxide (B78521) (KOH) in an alcohol-based solvent (e.g., methanol (B129727) or ethanol), often at elevated temperatures. nih.gov This procedure cleaves the ester bonds, converting sterol esters into their free sterol form, and also degrades abundant interfering lipids like triglycerides and phospholipids, which helps to simplify the sample matrix. nih.gov

Liquid-Liquid Extraction (LLE): Following hydrolysis, the free sterols are extracted from the aqueous matrix into an organic solvent. Classic methods like the Folch or Bligh and Dyer procedures, which use a chloroform (B151607) and methanol mixture, are widely employed for lipid extraction from animal tissues. nih.govaocs.orgnih.gov These solvents effectively disrupt lipoproteins and solubilize the lipids. nih.gov Alternative solvent systems, such as hexane-isopropanol, have also been developed, offering advantages like lower toxicity. nih.govumich.edu For plasma samples, extraction with solvents like carbon tetrachloride has also been reported for related cholestane (B1235564) triols. nih.gov

Solid-Phase Extraction (SPE): SPE is often used as a cleanup step after LLE to further purify the sterol fraction and remove interfering substances. nih.gov The crude lipid extract is passed through a cartridge containing a solid adsorbent (e.g., silica (B1680970) or a modified polymer). By using a sequence of different solvents, contaminants can be washed away, and the desired sterol fraction can be selectively eluted. This results in a cleaner sample, which is beneficial for subsequent chromatographic analysis.

The table below summarizes common techniques used in sample preparation for sterol analysis.

| Step | Technique | Purpose | Common Reagents/Solvents | Reference |

| Hydrolysis | Alkaline Saponification | To cleave sterol esters and measure total sterol concentration. | Potassium Hydroxide (KOH) in Methanol/Ethanol | nih.govnih.gov |

| Extraction | Liquid-Liquid Extraction | To isolate lipids from the aqueous biological matrix. | Chloroform/Methanol (Folch/Bligh & Dyer), Hexane/Isopropanol | nih.govnih.gov |

| Purification | Solid-Phase Extraction | To remove non-lipid contaminants and interfering substances. | Silica-based or polymer-based cartridges | nih.gov |

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from other structurally similar sterols and isomers present in the purified extract. The choice between gas and liquid chromatography depends on the specific requirements of the analysis, such as the volatility of the analyte and the desired sensitivity.

Gas chromatography is a powerful technique for separating volatile compounds. However, sterols like this compound are not naturally volatile due to their multiple polar hydroxyl groups. Therefore, a chemical derivatization step is mandatory to increase their volatility and thermal stability for GC analysis. nih.govnih.govnih.govresearchgate.net

Derivatization: The most common derivatization method for sterols is silylation, which converts the hydroxyl groups (-OH) into trimethylsilyl (B98337) (TMS) ethers (-O-Si(CH₃)₃). nih.govresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane are used for this transformation. researchgate.net The resulting TMS-ether derivatives are much more volatile and produce better peak shapes during GC analysis.

The derivatized sample is then injected into the GC system, where it is separated on a fused silica capillary column, typically with a nonpolar stationary phase (e.g., silicone-based phases like SE-30 or CP Sil 5 CB). nih.govnist.gov The separation is based on the different boiling points and interactions of the compounds with the stationary phase.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers the advantage of analyzing compounds without the need for derivatization, as it does not require the analyte to be volatile. nih.gov This avoids potential side reactions or incomplete derivatization.

For the analysis of this compound, reverse-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and organic solvents like acetonitrile (B52724) or methanol. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

While LC can be used for native compounds, derivatization may still be performed to enhance detection sensitivity, especially when coupled with mass spectrometry. nih.gov For instance, derivatizing sterols with reagents that introduce a readily ionizable group can significantly improve the signal in electrospray ionization mass spectrometry. nih.gov

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is the definitive method for the detection and quantification of sterols due to its high sensitivity and specificity. It is almost always coupled with a chromatographic separation technique (GC or LC) to analyze complex biological mixtures.

When coupled with mass spectrometry, GC provides a robust platform for the analysis of derivatized sterols. nih.govnih.govresearchgate.net In a typical GC-MS setup, after the compounds are separated by the GC column, they enter the ion source of the mass spectrometer where they are ionized, commonly by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound that acts as a chemical fingerprint.

For quantitative analysis, isotope dilution GC-MS is considered the gold standard. nih.gov This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound) to the sample at the beginning of the preparation process. The internal standard behaves almost identically to the analyte throughout extraction, derivatization, and chromatography, but is distinguished by the mass spectrometer due to its higher mass. By comparing the signal intensity of the native analyte to that of the internal standard, highly accurate and precise quantification can be achieved. nih.gov Tandem mass spectrometry (MS/MS) can further enhance specificity by selecting a specific parent ion and monitoring its characteristic fragment ions.

LC-MS/MS has become a preferred method for quantifying low-abundance sterols in biological fluids due to its exceptional sensitivity and specificity. nih.govnih.gov In this technique, the HPLC system is coupled to a tandem mass spectrometer, often equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

The high specificity of LC-MS/MS is achieved through a technique called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In this mode, the first mass spectrometer (Q1) is set to select the parent ion (precursor ion) of the target analyte. This ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) is set to monitor only a specific fragment ion (product ion) that is characteristic of the analyte. This precursor-to-product ion transition is highly specific to the target compound, minimizing interference from other molecules in the matrix and allowing for reliable quantification even at very low concentrations. nih.gov As with GC-MS, the use of stable isotope-labeled internal standards is crucial for accurate quantification. nih.gov

The table below outlines the key features of MS-based detection methods for sterol analysis.

| Method | Analyte Form | Key Advantages | Typical Ionization | Reference |

| GC-MS | Derivatized (e.g., TMS ethers) | High chromatographic resolution, provides structural information via fragmentation patterns. | Electron Ionization (EI) | nih.gov |

| LC-MS/MS | Native or Derivatized | High sensitivity and specificity, suitable for non-volatile compounds, high throughput. | ESI or APCI | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of steroidal compounds, including 5α-Cholestane-3α,7α,25-triol. While detailed spectral data for this specific triol is not extensively published, the principles of NMR application to the cholestane framework are well-established through studies of closely related analogues. nih.govnih.govnih.gov Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information regarding the molecular architecture.

¹H NMR spectroscopy is fundamental in determining the stereochemistry of the cholestane ring system. The chemical shifts and coupling constants of the methine protons, particularly those bearing hydroxyl groups (at C-3 and C-7), are highly sensitive to their spatial orientation (axial or equatorial). Furthermore, the signals from the angular methyl groups (C-18 and C-19) serve as crucial probes for the conformation of the steroid nucleus.

The following table summarizes the general applications of NMR spectroscopy in the structural and conformational analysis of cholestane-type compounds.

| NMR Technique | Application in Cholestane Analysis | Key Information Obtained |

| ¹H NMR | Determination of proton environments and stereochemistry. | Chemical shifts, coupling constants, and signal multiplicities for protons on the steroid nucleus and side chain. |

| ¹³C NMR | Elucidation of the carbon skeleton and substituent positions. | Chemical shifts for each carbon atom, providing a "fingerprint" of the molecule. nih.govresearchgate.net |

| COSY | Establishing proton-proton coupling networks. | Identification of adjacent protons within the ring system and side chain. |

| HSQC | Correlating protons to their directly attached carbons. | Unambiguous assignment of protonated carbons. |

| HMBC | Identifying long-range proton-carbon correlations. | Confirmation of the overall structure and assignment of quaternary carbons. |

| NOESY | Determining through-space proton proximities. | Information on the three-dimensional structure and conformation of the molecule. |

Quality Control and Validation Parameters in Research Assays

The reliability and accuracy of research findings pertaining to 5α-Cholestane-3α,7α,25-triol are contingent upon the rigorous quality control and validation of the analytical methods used for its quantification. nih.govresearchgate.net Method validation ensures that an analytical procedure is suitable for its intended purpose. chemicalbook.com Key parameters for validation are established by regulatory bodies and scientific consensus to guarantee the integrity of the generated data. chemicalbook.com These parameters are crucial in various analytical techniques employed for sterol analysis, such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). chemicalbook.comnih.gov

Linearity is a critical parameter that demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. chemicalbook.comnih.gov This is typically assessed by analyzing a series of standards at different concentrations and evaluating the resulting calibration curve, often using linear regression analysis. researchgate.net A high correlation coefficient (R²) is indicative of a linear relationship. chemicalbook.com

Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the added analyte that is detected is calculated. researchgate.netchemicalbook.com

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed in terms of repeatability (within-laboratory precision over a short period) and reproducibility (between-laboratory precision). researchgate.net The relative standard deviation (%RSD) is a common metric for precision. chemicalbook.com

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.netnih.gov

Recovery is a measure of the efficiency of an extraction procedure. It is determined by comparing the amount of analyte measured in a sample that has been subjected to the full analytical procedure with the amount of analyte in a standard that has not undergone the same sample preparation steps. nih.govresearchgate.net

The following table outlines the essential quality control and validation parameters for research assays involving sterols like 5α-Cholestane-3α,7α,25-triol.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) ≥ 0.99 |

| Accuracy | The closeness of agreement between a measured value and an accepted reference value. | Recovery of 80-120% of the spiked amount. |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (%RSD) ≤ 15% |

| Precision (Reproducibility) | The precision between different laboratories. | %RSD ≤ 20% |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio (S/N) of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N of 10:1; %RSD ≤ 20% at this concentration. chemicalbook.com |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |

| Recovery | The extraction efficiency of an analytical process. | Consistent and high recovery, often within 85-115%. |

Investigation of 5alpha Cholestane 3alpha,7alpha,25 Triol in Model Systems

In Vitro Cellular Models

Studies in Hepatocyte Cell Lines and Metabolic Transformations

Direct research on the metabolic transformations of 5alpha-Cholestane-3alpha,7alpha,25-triol in hepatocyte cell lines is not extensively documented in publicly available scientific literature. The primary focus of research in this area has been on the metabolism of the 5-beta isomer of cholestane (B1235564) triols as part of the cholic acid biosynthesis pathway.

For context, studies on the related compound, 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol (B232054), have been conducted using human and rat liver microsomes. These studies have detailed its conversion into 5beta-cholestane-3alpha,7alpha,12alpha,24beta,25-pentol. nih.gov Research has also shown that the metabolism of 5beta-cholestane-3alpha,7alpha,12alpha-triol (B29088) in isolated rat liver hepatocytes leads to the formation of more polar products, including 5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol (B1204852) and 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid. nih.gov

However, specific metabolic pathways and enzymatic transformations for this compound in hepatocytes remain an area requiring further investigation.

Macrophage and Immune Cell Culture Research

There is a notable absence of specific research investigating the effects or metabolism of this compound in macrophage and immune cell cultures. While other oxysterols, such as 25-hydroxycholesterol (B127956), have been studied in the context of immune response and macrophage function, similar research dedicated to this specific cholestane triol has not been identified in the available literature.

Neuronal and Other Specialized Cell Line Investigations

Specific investigations into the effects of this compound on neuronal or other specialized cell lines are not present in the current body of scientific literature. Research on related compounds, such as cholestane-3β,5α,6β-triol, has demonstrated neuroprotective effects in cultured spinal cord, cortical, and cerebellar granule neurons against glutamate-induced neurotoxicity. nih.gov However, it is crucial to note that this is a different compound, and similar studies on this compound have not been reported.

In Vivo Animal Models

Genetically Modified Organism (GMO) Models (e.g., enzyme knockout/transgenic animals)

There is no available research that has utilized genetically modified organism (GMO) models, such as enzyme knockout or transgenic animals, to specifically study the synthesis, metabolism, or biological functions of this compound. Studies involving GMO models have been employed to investigate the broader pathways of bile acid synthesis, often focusing on the role of enzymes that metabolize related cholestane derivatives. For instance, research in models of cerebrotendinous xanthomatosis (CTX), a disorder caused by sterol 27-hydroxylase deficiency, has been instrumental in understanding the accumulation of cholestanol (B8816890) and 25-hydroxylated bile alcohols.

Dietary and Pharmacological Intervention Studies in Animals

Specific dietary or pharmacological intervention studies in animal models focusing on this compound are not documented in the available scientific literature. While studies have investigated the effects of administering related compounds, such as cholestane-3β,5α,6β-triol, which was shown to decrease neuronal injury after spinal cord ischemia in rabbits and transient focal cerebral ischemia in rats, similar in vivo research on this compound is absent. nih.gov Pharmacological studies have also been conducted with phenobarbital (B1680315) in rats to observe the stimulation of hydroxylation of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol. nih.gov

Use of Perfused Organs for Metabolic Studies

Following a comprehensive review of available scientific literature, no specific studies utilizing perfused organs to investigate the metabolism of this compound could be identified. Research on the metabolism of related cholestane triols has been conducted using other in vitro systems, such as liver microsomes, which allow for the study of specific enzymatic reactions. However, data from experiments employing isolated and perfused organs, which would provide insights into the metabolic fate of this compound at the organ level, are not present in the current body of scientific publications.

Therefore, detailed research findings, including metabolic pathways and corresponding data tables from perfused organ studies of this compound, cannot be provided. Further research using these model systems would be necessary to elucidate the absorption, distribution, metabolism, and excretion of this compound within an intact organ.

Regulation of 5alpha Cholestane 3alpha,7alpha,25 Triol Levels and Activity

Transcriptional and Post-Translational Control of Related Enzymes

The biosynthesis and metabolism of 5alpha-cholestane-3alpha,7alpha,25-triol are dependent on the sequential action of several enzymes. The activity of these enzymes is tightly controlled at both the transcriptional and post-translational levels. The primary enzymes in this pathway include sterol 27-hydroxylase (CYP27A1), oxysterol 7-alpha-hydroxylase (CYP7B1), 3 beta-hydroxysteroid dehydrogenase type 7 (HSD3B7), and aldo-keto reductase family 1 member D1 (AKR1D1).

Transcriptional Control: The expression of genes encoding these enzymes is modulated by a variety of factors, including nuclear receptors and signaling molecules.

CYP27A1: The gene expression of human CYP27A1 is a target for regulation by hormones. diva-portal.org In liver-derived HepG2 cells, its promoter activity is stimulated by dexamethasone, growth hormone, and IGF-1, while it is inhibited by thyroid hormones. diva-portal.org Furthermore, both estrogens and androgens can affect the expression of CYP27A1, though the specific effects can vary depending on the cell type. diva-portal.org

CYP7B1: This enzyme is crucial for the 7α-hydroxylation of various steroids and is subject to significant hormonal regulation. diva-portal.org Its expression is controlled by estrogens and androgens in cell models like human embryonic kidney HEK293 and prostate cancer LNCaP cells. diva-portal.org This regulation by sex hormones points to its importance in balancing hormone levels in tissues such as the prostate. diva-portal.org Studies in mice have shown that overexpression of the steroidogenic acute regulatory protein (StarD1), which enhances cholesterol transport into mitochondria, leads to a significant down-regulation of Cyp7b1 mRNA expression. nih.govnih.gov This suggests a feedback mechanism where the influx of the initial substrate for the pathway ultimately suppresses a key downstream enzymatic step. nih.govnih.gov

HSD3B7: The HSD3B7 gene, which is involved in the early stages of bile acid synthesis from cholesterol, is regulated by several transcription factors. genecards.org Analysis of its promoter region has identified binding sites for factors including AhR, AP-1, c-Fos, and c-Jun. genecards.org The 3β-HSD family of enzymes plays a critical role in the biosynthesis of all classes of steroid hormones. nih.gov

AKR1D1: This enzyme catalyzes the 5-beta-reduction of bile acid intermediates and steroid hormones. nih.gov The dysregulation of AKR1D1 has been shown to disrupt bile acid and steroid hormone homeostasis, which may contribute to the pathogenesis of metabolic diseases like diabetes and non-alcoholic fatty liver disease. nih.gov

Post-Translational Control: Regulation also occurs at the protein level, affecting enzyme stability, localization, and catalytic activity.

HSD3B Enzymes: The 3β-hydroxysteroid dehydrogenase enzymes are membrane-bound proteins localized to the endoplasmic reticulum and mitochondria. nih.gov This subcellular compartmentalization is a form of regulation. Studies on HSD3B1 have shown that certain genetic variants can lead to a significant decrease in protein levels, potentially through mechanisms affecting protein stability or degradation. nih.gov

AKR1D1: The activity of AKR1D1 is subject to substrate inhibition. uniprot.org For instance, its catalytic function is inhibited by high concentrations of testosterone (B1683101) (above 10 uM), indicating that product or substrate levels can directly modulate its enzymatic activity. uniprot.org

Table 1: Regulation of Key Enzymes in this compound Metabolism

| Enzyme | Gene | Type of Regulation | Modulating Factors | Effect on Enzyme | Citation(s) |

|---|---|---|---|---|---|

| Sterol 27-hydroxylase | CYP27A1 | Transcriptional | Dexamethasone, Growth Hormone, IGF-1 | Stimulation | diva-portal.org |

| Transcriptional | Thyroid Hormones | Inhibition | diva-portal.org | ||

| Transcriptional | Estrogens, Androgens | Cell-type dependent regulation | diva-portal.org | ||

| Oxysterol 7-alpha-hydroxylase | CYP7B1 | Transcriptional | Estrogens, Androgens | Regulation | diva-portal.org |

| Transcriptional | StarD1 Overexpression (leads to increased oxysterols) | Down-regulation of mRNA | nih.govnih.gov | ||

| 3 beta-hydroxysteroid dehydrogenase type 7 | HSD3B7 | Transcriptional | Transcription factors (e.g., AP-1, c-Fos) | Gene expression | genecards.org |

Feedback Mechanisms and Interplay with Steroid Hormone Systems

The metabolic pathway leading to this compound is integrated with broader sterol and steroid hormone networks, involving sophisticated feedback mechanisms.

Feedback Mechanisms: CYP7B1 has been identified as a critical control point for the levels of regulatory oxysterols. nih.gov It hydroxylates and thereby reduces the regulatory activity of precursors such as 25-hydroxycholesterol (B127956) (25-HC) and (25R)-26-hydroxycholesterol (26HC). nih.gov In research models, increasing the transport of cholesterol into mitochondria via StarD1 overexpression resulted in a marked down-regulation of Cyp7b1 and a significant increase in the level of 26HC. nih.gov This demonstrates a feedback loop where an increase in upstream pathway activity and substrate flux leads to the transcriptional suppression of a key downstream enzyme, likely to prevent the excessive accumulation of products. Similarly, genetic knockout of Cyp7b1 in mice leads to the hepatic accumulation of its specific substrates, 25-HC and 27-HC, further highlighting its role as a primary regulator of these oxysterols. mdpi.com

Interplay with Steroid Hormone Systems: The enzymes in this pathway have broader roles that connect the metabolism of this compound with systemic steroid hormone balance.

The 3β-HSD enzyme family, including HSD3B7, is indispensable for the biosynthesis of all classes of active steroid hormones, including androgens and estrogens. nih.govnih.gov

CYP7B1 plays a role in the 7α-hydroxylation of dehydroepiandrosterone (B1670201) (DHEA) and other steroids. diva-portal.org Its regulation by sex hormones suggests it functions to balance hormone levels in steroid-sensitive tissues. diva-portal.org

AKR1D1 is responsible for the 5-beta-reduction of various steroid hormones, which is a critical step in their catabolism. nih.gov Its activity is essential for maintaining steroid hormone homeostasis, and its dysregulation can have significant pathological consequences. nih.gov

Nutritional and Environmental Modulators in Research Models

The activity of the enzymatic pathway producing this compound can be influenced by external factors, as demonstrated in various research models.

Pharmacological Agents: In studies using rat liver microsomes, the administration of phenobarbital (B1680315), a barbiturate (B1230296) drug, was found to stimulate the side-chain hydroxylation of a cholestane (B1235564) intermediate by approximately two-fold. nih.gov This indicates that exposure to certain xenobiotics can upregulate steps in the cholic acid biosynthetic pathway. nih.gov In the same study, carbon monoxide was a potent inhibitor of these side-chain hydroxylations. nih.gov

Nutritional Status: In contrast to pharmacological agents, depriving rats of food for 48 hours did not affect the activity of side-chain hydroxylases, suggesting that short-term fasting does not significantly modulate this specific part of the pathway in this model. nih.gov

Environmental Temperature: The ambient temperature has been shown to influence the expression of genes related to bile acid synthesis in mice. mdpi.com In a mouse model of metabolic-associated fatty liver disease, animals housed at 30°C (thermoneutrality) had lower hepatic expression of Cyp7a1, Cyp7b1, and Cyp27a1 compared to mice housed at a standard temperature of 22°C. mdpi.com This demonstrates that environmental conditions can significantly alter the transcriptional landscape of enzymes central to oxysterol metabolism. mdpi.com

Table 2: Nutritional and Environmental Modulators in Research Models

| Modulator | Research Model | Target | Observed Effect | Citation(s) |

|---|---|---|---|---|

| Phenobarbital | Rat liver microsomes | Side-chain hydroxylation of cholestane intermediate | ~2-fold stimulation of activity | nih.gov |

| Carbon Monoxide | Rat liver microsomes | Side-chain hydroxylation of cholestane intermediate | Marked inhibition | nih.gov |

| Food Deprivation (48 hr) | Rats | Side-chain hydroxylase activity | No effect | nih.gov |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| (25R)-26-hydroxycholesterol (26HC) |

| 25-hydroxycholesterol (25HC) |

| 27-hydroxycholesterol (27-HC) |

| Androgens |

| Chenodeoxycholic acid (CDCA) |

| Cholesterol |

| Dehydroepiandrosterone (DHEA) |

| Dexamethasone |

| Estrogens |

| Testosterone |

Current Research Challenges and Future Directions

Elucidation of Undiscovered Biosynthetic and Metabolic Pathways

A primary challenge is the complete mapping of the biosynthetic and metabolic pathways for 5alpha-Cholestane-3alpha,7alpha,25-triol. While it is known to be a cholesterol metabolite, the precise enzymatic steps and regulatory networks governing its formation and breakdown are not fully elucidated. nih.govresearchgate.net For instance, the conversion of related compounds like 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol (B232054) involves microsomal enzymes, and such pathways can be influenced by factors like phenobarbital (B1680315), suggesting the involvement of cytochrome P-450 systems. nih.gov However, the specific enzymes responsible for the stereospecific configuration of this compound and their tissue-specific expression remain areas of active investigation. Future research must focus on identifying these unknown enzymes and characterizing their kinetics. This could involve using advanced molecular biology tools, such as CRISPR-based screening, and metabolomics to trace the fate of labeled precursors in various cell types and animal models. Uncovering these pathways is crucial as they may present novel therapeutic targets. aston.ac.uk

Precise Definition of Receptor Binding Specificity and Functional Outcomes

Oxysterols are known to be signaling molecules that exert their effects by binding to various receptors, including nuclear receptors like Liver X Receptors (LXRs) and Retinoid-related Orphan Receptors (RORs), as well as other proteins like oxysterol-binding proteins (OSBPs). nih.gov A significant hurdle is to determine the exact binding partners for this compound and the functional consequences of these interactions. nih.govphysiology.org While some oxysterols are established ligands for LXRs, which play key roles in cholesterol homeostasis and inflammation, the specificity and affinity of this compound for these and other receptors are not well-defined. nih.govutsouthwestern.edu Future work requires detailed biophysical and cellular assays to quantify binding affinities and to characterize the downstream effects, such as changes in gene expression and cellular metabolism. nih.gov Defining whether it acts as an agonist or antagonist at specific receptors is fundamental to understanding its physiological role. aston.ac.uknih.gov

Development of Advanced Analytical Techniques for Trace Analysis and Isomeric Differentiation

A major technical barrier in oxysterol research is their accurate detection and quantification. mdpi.com Oxysterols, including this compound, are present at very low concentrations in biological samples, which are dominated by a massive excess of cholesterol. physiology.orgsigmaaldrich.com This, combined with the risk of artificial oxidation of cholesterol during sample handling, makes analysis exceptionally challenging. nih.govnih.govnih.gov

Furthermore, the existence of numerous structurally similar isomers, which may have different biological activities, complicates analysis. nih.govnih.gov Distinguishing between these isomers often requires sophisticated analytical methods. nih.govresearchgate.net Current techniques are primarily based on mass spectrometry (MS), coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.govcreative-proteomics.comnih.gov While powerful, these methods have limitations and require careful validation to avoid misidentification. nih.govnih.gov

Future directions will focus on creating more sensitive, specific, and high-throughput analytical platforms. mdpi.comnih.gov This includes refining LC-MS/MS methods to improve isomeric separation and reduce the need for chemical derivatization, which can be a source of variability. mdpi.comcreative-proteomics.comnih.gov The development of certified reference materials and inter-laboratory validation schemes is also crucial to ensure data comparability and accuracy across different studies. nih.govnih.gov

| Analytical Technique | Principle | Advantages | Current Challenges & Future Directions |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. Requires derivatization to make oxysterols volatile. nih.govcreative-proteomics.com | High resolution and specificity, excellent for quantification of multiple oxysterols. creative-proteomics.com | Requires derivatization, which can be complex; risk of thermal degradation of some analytes. Future work aims to improve derivatization and column technologies. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation in liquid phase followed by tandem mass spectrometry detection. Can be done with or without derivatization. creative-proteomics.comnih.gov | High sensitivity and specificity, versatile, can analyze underivatized samples, reducing artifact risk. mdpi.comcreative-proteomics.comnih.gov | Isomer co-elution can be a problem; matrix effects can suppress ionization. mdpi.comnih.gov Future focus is on improved chromatography (e.g., multi-dimensional LC) and more robust ionization sources. |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation in liquid phase with detection based on ultraviolet light absorption. tandfonline.com | Simpler instrumentation compared to MS. | Low sensitivity and specificity for oxysterols, which have poor UV absorption; solvent choice is limited. tandfonline.com Not suitable for trace analysis in complex biological samples. |

Comprehensive Understanding of Cross-Talk with Other Lipid and Metabolic Networks

The biological activities of this compound are deeply intertwined with broader metabolic networks, including cholesterol homeostasis, bile acid synthesis, and fatty acid metabolism. researchgate.netnih.gov A key challenge is to understand this complex cross-talk. For example, oxysterols can regulate the SREBP pathway, which controls cholesterol synthesis, and also activate LXR receptors, which promote cholesterol export. nih.gov The balance between these actions determines the net effect on cellular cholesterol levels. nih.gov Future research needs to move beyond studying isolated pathways and instead investigate the integrated network response to changes in this compound levels. This will require experimental designs that can simultaneously measure fluxes through multiple interconnected metabolic pathways.

Integration of Multi-Omics Data for Systems Biology Approaches

To achieve a holistic understanding, the integration of multiple layers of biological data ("multi-omics") is essential. youtube.com This systems biology approach involves combining genomics, transcriptomics (gene expression), proteomics (protein levels), and lipidomics/metabolomics (lipid and metabolite levels) to build comprehensive models of cellular processes. youtube.comresearchgate.net The challenge lies not only in generating these large datasets but also in their computational analysis and integration to extract meaningful biological insights. youtube.comresearchgate.net Future research will increasingly rely on these approaches to identify novel roles for this compound, predict its effects on biological networks, and understand its function in the context of the entire cellular system. nih.gov This can help identify biomarkers for diseases where oxysterol metabolism is dysregulated. researchgate.net

Refinement and Development of Novel Experimental Models for Specific Research Questions

Investigating the specific functions of this compound requires appropriate experimental models. While studies in cultured cells and animal models have been valuable, each has limitations in perfectly recapitulating human physiology or disease states. For instance, the metabolism of cholestane (B1235564) triols can differ between species like rats and humans. nih.govnih.gov A significant challenge is the development of more predictive models. Future directions include the use of genetically engineered mouse models where key enzymes in oxysterol metabolism are knocked out or overexpressed. nih.gov Furthermore, the development of advanced in vitro systems, such as 3D organoids and "organ-on-a-chip" platforms that better mimic human tissue architecture and function, will provide powerful new tools for dissecting the specific actions of this compound in a controlled, human-relevant context.

Q & A

Basic Research Questions

Q. What are the key enzymatic pathways and intermediates involved in the biosynthesis of 5α-cholestane-3α,7α,25-triol in human hepatic systems?

- Methodology :

- Use subcellular fractionation (mitochondrial vs. microsomal fractions) to isolate enzymes. For example, mitochondrial fractions predominantly catalyze 26-hydroxylation, while microsomal fractions favor 25-hydroxylation .

- Employ radiolabeled precursors (e.g., 5β-[7β-³H]cholestane-3α,7α,12α-triol) in pulse-chase experiments to trace metabolite conversion to bile acids. Monitor specific activity decay curves in bile or serum .

- Analyze intermediates via HPLC or GC-MS to resolve stereoisomers (e.g., 24R vs. 24S diastereomers) .

Q. How can researchers distinguish between 25-hydroxylated and 26-hydroxylated intermediates in bile acid synthesis?

- Methodology :

- Develop radioactive assays optimized for mitochondrial and microsomal systems. For instance, measure 25R- and 25S-diastereomers of 5β-cholestane-3α,7α,26-triol using microsomal incubations with NADPH .

- Apply chiral chromatography to separate stereoisomers, coupled with mass spectrometry for structural confirmation .

- Compare enzyme kinetics (e.g., Km and Vmax) of hydroxylases using purified recombinant enzymes .

Q. What standard in vitro models are used to study the metabolic fate of 5α-cholestane-3α,7α,25-triol?

- Methodology :

- Use primary hepatocyte cultures or liver homogenates from normolipidemic vs. cerebrotendinous xanthomatosis (CTX) patients to assess pathway deficiencies .

- Supplement incubations with cofactors (NADPH, NAD) to activate soluble enzymes for side-chain oxidation .

- Validate findings with isotope dilution assays to quantify intermediates in bile or fecal samples .

Advanced Research Questions

Q. How can conflicting in vivo and in vitro data on hydroxylation pathways be resolved?

- Case Study : In CTX patients, in vivo administration of 5β-cholestane-3α,7α,12α-triol showed delayed cholic acid synthesis, but in vitro microsomal 25-hydroxylation rates were normal.

- Methodology :

- Perform tracer kinetic modeling to account for compartmentalization (e.g., mitochondrial vs. cytosolic pools of intermediates) .

- Investigate post-translational regulation (e.g., phosphorylation) of 24S-hydroxylase, which may explain reduced activity in vivo despite normal in vitro assays .

- Use knockout mouse models to validate the role of specific hydroxylases (e.g., CYP27A1) in pathway bottlenecks .

Q. What experimental approaches determine the stereospecificity of hydroxylation reactions in bile acid synthesis?

- Methodology :

- Synthesize deuterium-labeled analogs (e.g., 25R- vs. 25S-5β-cholestane-3α,7α,26-triol) and track their conversion using NMR or LC-MS .

- Conduct X-ray crystallography of hydroxylase-enzyme complexes (e.g., CYP7B1) to identify active-site residues governing stereoselectivity .

- Compare enzyme kinetics of wild-type vs. mutant hydroxylases using site-directed mutagenesis .

Q. What strategies address the low yield of 5α-cholestane-3α,7α,25-triol in synthetic pathways?

- Methodology :

- Optimize biocatalytic systems using engineered cytochrome P450 enzymes (e.g., CYP125) for regioselective hydroxylation .

- Employ chemoenzymatic synthesis to couple chemical oxidation with enzymatic stereochemical refinement .

- Use solid-phase extraction and semi-preparative HPLC to purify trace intermediates from complex biological matrices .

Data Contradiction Analysis

Q. Why do mitochondrial and microsomal hydroxylation pathways produce conflicting intermediate profiles?

- Key Findings :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.